4-Methoxy-3-phenylphenethylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(4-methoxy-3-phenylphenyl)ethanamine |
InChI |
InChI=1S/C15H17NO/c1-17-15-8-7-12(9-10-16)11-14(15)13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 |
InChI Key |
WQRWSBWIAYYZAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Methoxy 3 Phenylphenethylamine and Analogs
Influence of Aromatic Substitution Patterns on Biological Activity
The substitution pattern on the aromatic ring of phenethylamine (B48288) derivatives is a critical determinant of their biological activity. The position and nature of these substituents dictate the molecule's affinity and selectivity for various receptors.
Role of Methoxy (B1213986) Group Position on Receptor Affinity
The positioning of methoxy (MeO) groups on the phenyl ring significantly influences receptor affinity, particularly at serotonin (B10506) receptors. For many psychedelic phenethylamines, a 2,4,5-trisubstitution pattern, where the 2- and 5-positions are occupied by methoxy groups, is considered prototypical for potent activity. nih.gov The 3,4,5-trimethoxy substitution pattern, as seen in mescaline, is also a key arrangement for psychedelic effects. wikipedia.org
Studies on 2,5-dimethoxyphenethylamines show that the presence of methoxy groups at the meta (R⁵) and para (R⁷) positions can negatively affect their affinity for the 5-HT₂A receptor. nih.gov In contrast, some research indicates that a methoxy group at the R² position does not cause a noticeable impact on binding affinity to the 5-HT₂A receptor. nih.gov Furthermore, investigations into dopamine (B1211576) reuptake inhibition have shown that compounds featuring a methoxy group on the aromatic ring exhibit either very weak or no inhibitory activity. biomolther.orgnih.gov The 2,4,5-trimethoxy arrangement in aryl-substituted amphetamines and phenethylamines has been highlighted as particularly important for their pharmacological profile. nih.gov
Impact of Phenyl Ring Substitution on Pharmacological Profiles
Beyond methoxy groups, other substitutions on the phenyl ring profoundly alter the pharmacological profiles of phenethylamine analogs. SAR studies on the 5-HT₂A receptor reveal that substitutions at the 4-position are particularly influential. Nonpolar substituents, such as halogens (e.g., bromo) and alkyl groups, tend to increase binding affinity. nih.govresearchgate.net Specifically, alkyl or halogen groups at the para position have been shown to exert positive effects on binding affinity. nih.govbiomolther.orgnih.gov
Conversely, substituents capable of acting as hydrogen bond donors, including carboxyl (-COOH), hydroxyl (-OH), and amino (-NH₂) groups, can decrease affinity by several orders of magnitude. nih.gov In the context of dopamine transporter (DAT) inhibition, a substituted phenyl group can significantly diminish the inhibitory activities of the compounds. nih.govbiomolther.org The nature of the substituent is key; for instance, while alkyl or halogen groups on a phenyl ring attached to the β-carbon can positively affect 5-HT₂A binding, oxygen-containing groups in the same area can have mixed effects depending on their specific placement. nih.govresearchgate.netnih.gov
| Compound Class | Substituent Type at 4-Position | Effect on 5-HT₂A Receptor Affinity | Reference |
|---|---|---|---|
| Psychedelic Phenethylamines | Nonpolar (Alkyl, Halogen) | Increased Affinity | nih.gov |
| Psychedelic Phenethylamines | Hydrogen Bond Donors (-OH, -COOH, -NH₂) | Decreased Affinity | nih.gov |
| Phenethylamines | Alkyl or Halogen (para position) | Positive Effect on Binding | nih.govbiomolther.orgnih.gov |
| Phenethylamines | Oxygen-containing groups | Mixed Influence | nih.govresearchgate.netnih.gov |
Steric and Electronic Effects of Substituents on Activity
The steric and electronic properties of substituents on the phenyl ring are fundamental to their influence on biological activity. Steric bulk plays a significant role, as demonstrated in studies of 2,5-dimethoxy-substituted phenethylamines. Small, lipophilic substituents at the 4-position generally lead to agonistic properties at 5-HT₂A/₂C receptors, whereas larger lipophilic groups at the same position can result in antagonistic effects. frontiersin.org
From an electronic standpoint, electron-donating groups can significantly modulate activity. For example, the ferrocenyl group, which is highly electron-donating, has been studied for its unique steric and electronic characteristics compared to classical aryl substituents. nih.gov The electronic nature of substituents also affects their ability to form hydrogen bonds, which, as mentioned, can drastically reduce receptor affinity. nih.gov The interplay of these steric and electronic factors creates a complex SAR landscape where even minor chemical modifications can lead to dramatic changes in biological responses, a phenomenon often referred to as an "activity cliff". uni-bonn.de
SAR of the Ethylamine (B1201723) Side Chain and Amine Functionality
Modifications to the ethylamine side chain and the terminal amine group are crucial in defining the pharmacological profile of phenethylamine derivatives. Early studies indicated that N-alkylation with small substituents like methyl, ethyl, or propyl groups led to a significant decrease in activity. nih.gov However, the introduction of a larger N-benzyl group, particularly an N-(2-methoxy)benzyl substituent, was found to dramatically enhance both binding affinity and functional activity at 5-HT₂A receptors. nih.gov Conversely, attaching allyl groups to the nitrogen atom has been shown to have a negative impact on affinity for the 5-HT₂A receptor. nih.govresearchgate.netnih.gov
Introducing a methyl group at the alpha (α) position of the ethylamine side chain, which creates the amphetamine scaffold, has a relatively minor influence on binding affinity for 5-HT₂A/₂C receptors. nih.govfrontiersin.org However, this α-methylation can increase metabolic stability and hydrophobicity, which affects the in vivo dosage and duration of action. nih.gov Furthermore, amphetamines containing the α-methyl group tend to exhibit higher intrinsic activity compared to their phenethylamine counterparts. nih.gov In the context of dopamine reuptake inhibition, the length of carbon chains on the side chain is important; longer alkyl groups often correlate with stronger inhibitory activity. nih.govbiomolther.org The size of heterocyclic rings attached to the amine also matters, with smaller rings like pyrrolidine (B122466) showing more potent inhibition than larger rings like piperazine (B1678402) or azepane. nih.govbiomolther.org
| Modification | Effect on 5-HT₂A Activity | Effect on Dopamine Reuptake Inhibition | Reference |
|---|---|---|---|
| N-Alkylation (small groups) | Decreased Activity | N/A | nih.gov |
| N-Benzyl Substitution | Dramatically Improved Affinity/Activity | N/A | nih.gov |
| N-Allyl Substitution | Negative Influence on Affinity | N/A | nih.govresearchgate.netnih.gov |
| α-Methylation | Minor Influence on Affinity, Higher Intrinsic Activity | N/A | nih.gov |
| Longer Alkyl Chains (on side chain) | N/A | Stronger Inhibition | nih.govbiomolther.org |
| Smaller Heterocyclic Rings (on amine) | N/A | More Potent Inhibition | nih.govbiomolther.org |
Stereochemical Aspects of Activity in Phenethylamine Derivatives
Stereochemistry introduces another layer of complexity to the SAR of phenethylamines. The introduction of a chiral center, such as the α-methyl group in amphetamines, results in enantiomers that can have different pharmacological properties. nih.govfrontiersin.org Docking simulation studies on dopamine transporter (DAT) inhibitors have revealed that different stereoisomers can exhibit distinct binding stabilities. biomolther.org For instance, the (S)-form of one compound was found to be more stable than the (R)-form when docked into the human dopamine transporter (hDAT). biomolther.orgkoreascience.kr For another compound, the (R, S)-configuration was identified as the most stable among possible isomers. koreascience.kr This highlights that the specific three-dimensional arrangement of atoms is critical for optimal interaction with the binding site of a target protein. The dopamine molecule itself exists in alpha- and beta-conformers, where the catechol ring is coplanar with the ethylamine side chain, and these conformations are significant for agonist-receptor interactions. wikipedia.org
Computational and Statistical Approaches to SAR
Modern drug discovery heavily relies on computational and statistical methods to elucidate and predict the SAR of novel compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov Such models have been successfully developed for phenethylamines to predict their inhibitory activity at serotonin, dopamine, and norepinephrine (B1679862) transporters. nih.gov
Molecular docking simulations are another powerful tool, providing insights into how a ligand might bind to the active site of a receptor. biomolther.org These simulations have been used to study the interactions of phenethylamine derivatives with the hDAT, helping to explain why certain isomers have higher binding affinities than others. biomolther.orgnih.govkoreascience.kr Furthermore, more advanced computational approaches, such as the development of a numerical function called the SAR Index (SARI), aim to quantitatively describe the complex nature of SARs, including both continuous and discontinuous components. uni-bonn.de These computational methods, combined with experimental data, accelerate the process of identifying promising new ligands and optimizing their properties for desired biological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For phenethylamine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their biological actions. nih.gov
In a study on a series of p-methylsulfonamido phenylethylamine analogues, 3D-QSAR models were developed to investigate their activity as class III antiarrhythmic agents. nih.gov These models demonstrated a good predictive ability, indicating that steric, electrostatic, and hydrophobic interactions are key for the recognition at the receptor site. nih.gov The CoMFA and CoMSIA models showed high correlation coefficients, suggesting their reliability in predicting the activity of new analogs. nih.gov
For instance, the CoMFA model for a set of phenylethylamine analogues yielded a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), indicating a robust model. The steric and electrostatic fields in CoMFA contour maps can highlight regions where bulky or electron-rich substituents would be favorable or unfavorable for activity. Similarly, CoMSIA models provide insights into the role of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
A global QSAR study on a large set of phenethylamine derivatives focused on modeling their logP values, a measure of lipophilicity. nih.gov The study revealed that descriptors related to molecular shape and electronic properties are crucial in determining the lipophilicity of these compounds, which in turn can influence their ability to cross biological membranes and interact with receptors. nih.gov
Table 1: Statistical Parameters of 3D-QSAR Models for Phenylethylamine Analogues
| Model | q² | r² | SEE | F-statistic |
| CoMFA | 0.943 | 0.981 | 0.094 | 149.222 |
| CoMSIA | 0.891 | 0.956 | 0.121 | 112.543 |
| HQSAR | 0.809 | 0.912 | 0.156 | 89.765 |
| Data derived from a study on p-methylsulfonamido phenylethylamine analogues. nih.gov q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimate; F-statistic: Fischer statistic. |
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design principles have been instrumental in the exploration of phenethylamine derivatives.
Ligand-Based Drug Design: This approach relies on the knowledge of other molecules that bind to the biological target of interest. In the context of phenethylamine analogs, if a series of compounds shows varying affinity for a particular receptor, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.
For phenethylamines targeting the 5-HT₂A receptor, SAR studies have shown that substitutions on the phenyl ring significantly impact affinity. nih.gov For example, the presence of methoxy groups at certain positions can influence activity, and the addition of a larger aromatic group at other positions can enhance binding affinity. nih.gov Specifically, alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon tend to maintain or enhance affinity for the 5-HT₂A receptor. nih.gov
Structure-Based Drug Design: This method utilizes the 3D structural information of the biological target, often obtained through techniques like X-ray crystallography or cryo-electron microscopy. Molecular docking simulations can then be used to predict the binding pose and affinity of a ligand within the receptor's binding site.
Molecular docking studies of phenethylamine derivatives at the 5-HT₂A receptor have provided valuable insights into their binding mechanism. nih.govacs.org These studies have identified key amino acid residues within the receptor that interact with the ligand. For example, virtual docking of N-benzyl phenethylamines into a homology model of the human 5-HT₂A receptor suggested that the N-benzyl group may interact with Phe339, while the phenethylamine core interacts with Phe340. nih.gov Mutation of these residues in the receptor confirmed their importance for ligand binding and receptor activation. nih.gov Such information is invaluable for designing new ligands with improved affinity and selectivity.
Table 2: Key Amino Acid Residues in the 5-HT₂A Receptor Interacting with Phenethylamine Analogs
| Amino Acid Residue | Location in Receptor | Type of Interaction | Reference |
| Phe339 | Transmembrane Helix 6 | Hydrophobic | nih.gov |
| Phe340 | Transmembrane Helix 6 | Hydrophobic | nih.gov |
| Ser242 | Transmembrane Helix 5 | Hydrogen Bond | |
| Asp155 | Transmembrane Helix 3 | Ionic/Hydrogen Bond | |
| This table represents a summary of potential interactions based on molecular modeling studies. |
Receptor Pharmacology and Mechanistic Insights in Vitro and Non Human in Vivo
Interactions with G Protein-Coupled Receptors (GPCRs)
G protein-coupled receptors are a primary target for many phenethylamine (B48288) compounds. nih.gov However, specific binding affinities and functional activities of 4-Methoxy-3-phenylphenethylamine at the vast array of GPCRs have not been thoroughly characterized.
Serotonin (B10506) Receptor Subtype Binding Profiles (e.g., 5-HT2AR, 5-HT6R)
The serotonin 5-HT2A receptor is a key target for many psychoactive phenethylamines, with agonist activity at this receptor being essential for the effects of classic serotonergic hallucinogens. nih.govpsu.edu The addition of N-benzyl groups or specific substitutions on the phenyl ring of phenethylamines can significantly increase affinity and potency at the 5-HT2A receptor. nih.govpsu.edu For instance, N-benzyl phenethylamines have shown up to a 300-fold increase in affinity for the 5-HT2A receptor compared to their simpler N-alkyl counterparts. psu.edu However, specific binding data (such as Kᵢ values) and functional efficacy for this compound at the 5-HT2A receptor are not detailed in the available research.
Similarly, the 5-HT6 receptor, which is almost exclusively expressed in the central nervous system and implicated in cognition, is a target for various therapeutic agents. nih.govnih.gov Antagonists of the 5-HT6 receptor have been shown to improve cognitive performance in preclinical models. nih.gov While structure-activity relationships for ligands at this receptor have been explored, specific binding profiles for this compound remain uncharacterized in the reviewed literature.
Trace Amine-Associated Receptor 1 (TAAR1) Modulatory Effects
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine, as well as amphetamine-like substances. nih.gov It functions as a modulator of monoaminergic and glutamatergic neurotransmission. nih.gov Phenethylamine compounds are known to interact with TAAR1, often with micromolar affinity. nih.gov For example, 3-Methoxyphenethylamine (3-MPEA) has been identified as a low-potency partial agonist of human TAAR1, with a reported EC₅₀ of 1,444 nM and an Eₘₐₓ of 73%. wikipedia.org However, specific studies detailing the modulatory effects, binding affinity, or agonist/antagonist activity of this compound at TAAR1 are not present in the available scientific reports.
Cannabinoid Receptor Type 1 (CB1) Allosteric Interactions
The Cannabinoid Receptor Type 1 (CB1) is a GPCR that can be modulated by allosteric ligands, which bind to a site distinct from the orthosteric site for endogenous cannabinoids. nih.govnih.gov Negative allosteric modulators (NAMs) of the CB1 receptor have been investigated for their therapeutic potential. nih.gov While research has explored the structure-activity relationships of synthetic CB1 allosteric modulators, including urea-based compounds with phenethyl groups, there is no specific information available that characterizes the interaction of this compound with the CB1 receptor. nih.gov
Characterization of Agonist, Antagonist, and Modulatory Receptor Actions
A definitive characterization of this compound as an agonist, antagonist, or modulator at specific receptors is not available in the reviewed literature. For many related phenethylamines, functional assays are used to determine their action at receptors like 5-HT2A. psu.edu For example, N-benzyl phenethylamines are confirmed as potent and highly efficacious agonists at the rat 5-HT2A receptor through phosphoinositide hydrolysis functional assays. psu.edu Without similar experimental data for this compound, its specific receptor actions remain speculative.
Intracellular Signaling Pathway Modulation
The activation of GPCRs by a ligand initiates intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP). nih.gov The specific downstream effects of this compound on these pathways have not been elucidated.
Adenylyl Cyclase Activity
Adenylyl cyclase is a key enzyme responsible for the synthesis of cAMP. nih.gov Its activity can be stimulated or inhibited following the activation of Gs or Gi-coupled GPCRs, respectively. nih.gov While it is known that GPCRs targeted by phenethylamines can modulate adenylyl cyclase, direct studies measuring the effect of this compound on adenylyl cyclase activity or cAMP levels are absent from the available scientific literature.
Lack of Publicly Available Research on this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature detailing the specific interactions of the chemical compound this compound with the Extracellular Signal-Regulated Kinases (ERKs) pathway or its processes of receptor trafficking and endocytosis.
The initial search aimed to gather in vitro and non-human in vivo data to construct a detailed analysis of the compound's receptor pharmacology and mechanistic insights as per the requested outline. However, the search did not yield any studies focused on this compound. The results obtained pertained to structurally related but distinct molecules, which cannot be used to accurately describe the pharmacological profile of the specified compound.
Therefore, due to the absence of specific research on this compound, it is not possible to generate a scientifically accurate article on its effects on the ERK pathway or its receptor trafficking and endocytosis. To provide such an article would require speculation and extrapolation from other compounds, which would not adhere to the principles of scientific accuracy and would constitute a fabrication of data.
Further research on this compound is required before a detailed and factual article on its specific cellular and molecular mechanisms can be written.
Enzymatic Biotransformation and Biochemical Interactions Non Human Organisms
Metabolic Pathways of Phenethylamine (B48288) Derivatives
The metabolism of phenethylamine derivatives, a broad class of compounds, generally proceeds through several key enzymatic pathways. While direct metabolic studies on 4-Methoxy-3-phenylphenethylamine in non-human organisms are not extensively documented in publicly available literature, its biotransformation can be inferred from the known metabolic routes of structurally related compounds. The primary reactions involved are oxidative deamination, hydroxylation, and N-dealkylation, catalyzed by a variety of enzymes primarily located in the liver.
Transamination and Oxidative Rearrangement Mechanisms
Transamination is a fundamental process in amino acid metabolism where an amino group is transferred from an amino acid to an α-keto acid. eagri.orgditki.comyoutube.com This reaction is catalyzed by aminotransferases (also known as transaminases) and is a key mechanism for the synthesis and degradation of amino acids. eagri.orgyoutube.com While central to endogenous amino acid metabolism, its direct role in the primary metabolic pathway of xenobiotic phenethylamines like this compound is less prominent compared to oxidative deamination.
Oxidative deamination is a more direct and significant pathway for the metabolism of primary amines, including phenethylamine and its derivatives. youtube.comnih.gov This process is primarily catalyzed by monoamine oxidases (MAOs), a family of enzymes found on the outer membrane of mitochondria. nih.gov MAOs catalyze the removal of the amino group, leading to the formation of an aldehyde intermediate. This aldehyde is then further oxidized to a carboxylic acid. For instance, in rats, the deamination of phenylethylamine by MAO has been observed both in vitro and in vivo. nih.gov This enzymatic action represents a critical detoxification pathway, converting the pharmacologically active amine into an inactive metabolite that can be more readily excreted.
Identification of Non-Human Metabolites
Specific non-human metabolites of this compound have not been explicitly identified in the available scientific literature. However, based on the metabolism of other methoxy-substituted phenethylamines, such as methoxyphenamine (B1676417), several potential metabolites can be predicted. The metabolism of methoxyphenamine in humans, for example, yields metabolites resulting from hydroxylation of the phenyl ring and N-demethylation. nih.gov
For this compound, analogous metabolic transformations in non-human organisms could include:
O-demethylation: The methoxy (B1213986) group could be demethylated to a hydroxyl group.
Hydroxylation: Additional hydroxyl groups could be added to the phenyl rings.
Oxidative deamination: As previously mentioned, this would lead to the corresponding phenylacetic acid derivative.
The use of model organisms like zebrafish in metabolism studies of new psychoactive substances has become more common, as they possess a drug metabolism system expected to be similar to that of mammals. nih.gov Such models could be instrumental in identifying the specific metabolites of this compound in a non-human biological system.
Enzyme Inhibition and Modulation Studies
Effects on Hydroxylase Enzymes
Hydroxylase enzymes, such as tyrosine hydroxylase and tryptophan hydroxylase, are critical for the biosynthesis of catecholamine and serotonin (B10506) neurotransmitters, respectively. Phenethylamine itself is synthesized in neurons that contain tyrosine hydroxylase. nih.govbiomolther.org While direct studies on the effect of this compound on these enzymes are lacking, some substituted phenethylamines have been shown to interact with these systems. For instance, the biosynthesis of dopamine (B1211576) from L-tyrosine is a multi-step process involving tyrosine hydroxylase. wikipedia.org Compounds that affect the activity of this enzyme can have a profound impact on dopamine levels. Given the structural similarity, it is plausible that this compound could modulate the activity of such hydroxylases, though the specific nature and extent of this interaction remain to be experimentally determined.
Interaction with Other Relevant Enzymes (e.g., Glutamine Synthetase)
Glutamine synthetase is a key enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate (B1630785) and ammonia. nih.gov While it is a crucial enzyme, there is currently no direct evidence in the scientific literature to suggest a specific interaction between this compound and glutamine synthetase. Research on glutamine synthetase inhibitors has focused on other classes of molecules. nih.gov
However, phenethylamine derivatives have been shown to interact with other important enzymes. For example, some substituted phenethylamines can inhibit dopamine reuptake by targeting the dopamine transporter (DAT). nih.govbiomolther.org Interestingly, a study on various phenethylamine derivatives found that compounds with a methoxy group on the aromatic ring exhibited weak or no inhibitory activity on dopamine reuptake. biomolther.org This suggests that the 4-methoxy substitution in this compound might result in a reduced affinity for the dopamine transporter compared to non-methoxylated analogs.
Broader Biochemical System Interactions
The interactions of this compound within a biological system are likely to extend beyond direct enzyme inhibition. As a substituted phenethylamine, it belongs to a class of compounds known to modulate monoamine neurotransmitter systems. wikipedia.org These systems, which include dopamine, norepinephrine (B1679862), and serotonin, are fundamental to a vast array of physiological and behavioral processes in non-human organisms.
The parent compound, phenethylamine, and its derivatives can influence these systems by various mechanisms, including acting as agonists at trace amine-associated receptors (TAARs) or by affecting neurotransmitter release and reuptake. nih.govbiomolther.org For example, β-phenethylamine can increase dopamine release. nih.gov The specific substitutions on the phenethylamine scaffold, such as the methoxy and phenyl groups in this compound, will ultimately determine its specific pharmacological profile and how it interacts with these complex biochemical systems.
Due to a lack of available scientific research on the specific biochemical interactions of this compound, this article cannot be generated at this time. Searches for the compound's effects on APOBEC3G and its antimicrobial or regulatory activities did not yield relevant information.
Computational Chemistry and Molecular Modeling of 4 Methoxy 3 Phenylphenethylamine
Advanced Research Directions and Future Perspectives
Exploration of Novel Synthetic Methodologies for Diversifying the 4-Methoxy-3-phenylphenethylamine Scaffold
The core structure of this compound presents a scaffold ripe for chemical modification. Advanced synthetic methodologies are pivotal in creating a diverse library of analogues, which can then be screened for unique pharmacological profiles.
One promising approach is the use of scaffold remodeling , a strategy that allows for significant structural changes to a core molecule through reactions like ring cleavage, expansion, and addition. nih.govresearchgate.net This can lead to the generation of sp³-rich compounds with distinct three-dimensional shapes, potentially enabling more specific interactions with biological targets. nih.gov For instance, techniques such as oxidative dearomatization followed by various transformations can yield structurally diverse and complex molecules from simple precursors. researchgate.net
Furthermore, the development of flow chemistry offers a powerful tool for the synthesis of organic scaffolds. polimi.it This technology, which involves conducting reactions in a continuously flowing stream, provides advantages in terms of scalability, safety, and efficiency compared to traditional batch methods. polimi.it The ability to precisely control reaction parameters in microreactors can facilitate the exploration of new reaction pathways and the synthesis of novel derivatives of the this compound scaffold. polimi.it
The synthesis of various derivatives of the 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) scaffold, for example, has demonstrated the utility of iterative medicinal chemistry in identifying potent and selective inhibitors of specific transporters. nih.gov A similar approach, focusing on the this compound core, could yield a wide array of new chemical entities for pharmacological investigation.
Investigation of Underexplored Receptor Systems and Biological Targets for Phenethylamines
While many phenethylamines are known to interact with monoamine neurotransmitter systems, there is a vast and largely unexplored landscape of other potential biological targets. wikipedia.org The unique structural features of this compound may confer affinity for receptor systems not typically associated with this class of compounds.
A key area of interest is the trace amine-associated receptor 1 (TAAR1) , a receptor that is known to be a target for phenethylamine (B48288) and its derivatives. wikipedia.orgnih.gov TAAR1 is involved in regulating monoamine neurotransmission and has emerged as a promising target for the development of treatments for various neuropsychiatric disorders. wikipedia.orgnih.gov Understanding the interaction of this compound with TAAR1 could provide crucial insights into its potential pharmacological effects.
Beyond TAAR1, other receptor systems warrant investigation. The diverse family of G-protein-coupled receptors (GPCRs) , which includes adenosine (B11128) and adrenergic receptors, are known targets for some phenethylamine derivatives. nih.gov Exploring the activity of this compound at these and other GPCRs could uncover novel therapeutic possibilities. Additionally, the potential for these compounds to act on other targets, such as the dopamine (B1211576) transporter (DAT), should not be overlooked, as this could have significant implications for their neuropharmacological profile. nih.gov
Recent research has also highlighted the possibility of covalent modification of proteins by psychedelic phenethylamines through a process called transamidation. biorxiv.org This novel mechanism suggests that these compounds may have long-lasting effects by altering the function of glial proteins. biorxiv.org Investigating whether this compound can undergo similar modifications could open up entirely new avenues of research into its long-term biological effects.
Integration of Systems Biology and Multi-Omics Approaches in Phenethylamine Research
To gain a comprehensive understanding of the biological effects of this compound, a shift from a single-target to a systems-level perspective is necessary. Systems biology , coupled with multi-omics approaches , provides a powerful framework for elucidating the complex molecular interactions and pathways affected by a given compound. frontiersin.orgnih.gov
Multi-omics strategies involve the integrated analysis of data from various "omes," such as the genome, transcriptome, proteome, and metabolome. thermofisher.comnih.gov This holistic approach can reveal how a substance like this compound perturbs cellular networks and can help in identifying novel biomarkers and therapeutic targets. thermofisher.commdpi.com For instance, by combining transcriptomics and proteomics, researchers can obtain a more complete picture of the changes in gene and protein expression induced by the compound. nih.gov
Application of Artificial Intelligence and Machine Learning in Phenethylamine Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govaccscience.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the process of finding new therapeutic agents. nih.govmdpi.com
In the context of phenethylamine research, AI and ML can be applied in several key areas. Virtual screening of large chemical libraries can be used to identify novel compounds with a high probability of binding to specific targets. nih.govnih.gov Machine learning models can be trained on existing data of drug-target interactions to predict the activity of new molecules, including derivatives of the this compound scaffold. nih.govmdpi.com
Furthermore, generative AI models can be used for the de novo design of molecules with desired pharmacological properties. nih.govaccscience.com By learning the underlying rules of chemical structure and biological activity, these models can propose entirely new phenethylamine derivatives that are optimized for potency, selectivity, and other desirable characteristics. mdpi.com
AI can also play a crucial role in predicting the pharmacokinetic and toxicological profiles of novel compounds, helping to identify promising candidates for further development while flagging those with a higher risk of adverse effects. nih.govmdpi.com The development of platforms that integrate AI with automated experiments is further accelerating this process by allowing for rapid cycles of prediction and experimental validation. The use of computational techniques for designing and evaluating novel compounds is becoming an increasingly important part of modern drug discovery. nih.goveurekaselect.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methoxy-3-phenylphenethylamine, and how do reaction conditions influence yield and purity?
- Category : Synthesis & Methodology
- Answer : The synthesis of this compound can be adapted from methods used for structurally similar phenethylamines. For example, benzyl chloride derivatives (e.g., 4-fluoro-3-methylbenzyl chloride) react with amines under controlled temperature (40–60°C) and pressure, with bases like K₂CO₃ to neutralize HCl byproducts . Catalytic hydrogenation or sodium cyanoborohydride reduction may be employed for reductive amination steps, requiring inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography or recrystallization ensures >95% purity. Critical parameters include pH control during amine protonation and solvent selection (e.g., THF or DCM) .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Category : Analytical Characterization
- Answer :
- ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in ¹H NMR. Aromatic protons from the phenyl and phenethyl groups show splitting patterns between 6.5–7.5 ppm. The ethylamine chain’s CH₂ groups resonate at 2.5–3.5 ppm .
- IR : Stretching vibrations for C-O (methoxy) occur at 1250–1050 cm⁻¹, while NH₂ bending modes appear at 1600–1580 cm⁻¹. Aromatic C=C stretches are observed at 1450–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., ~257 g/mol for C₁₅H₁₇NO₂), with fragmentation patterns indicating methoxy and phenyl group loss .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Category : Stability & Handling
- Answer : Store as a hydrochloride salt at –20°C in airtight, light-resistant containers to prevent degradation. Desiccants (e.g., silica gel) mitigate hygroscopicity. In solution, use anhydrous solvents (e.g., DMSO) and avoid prolonged exposure to acidic/basic conditions to preserve the amine group .
Advanced Research Questions
Q. How does the substitution pattern (methoxy, phenyl) influence the compound’s interaction with biological targets, such as monoamine transporters or enzymes?
- Category : Biological Activity
- Answer : The methoxy group enhances lipid solubility, potentially increasing blood-brain barrier permeability, while the phenyl ring may engage in π-π stacking with aromatic residues in transporters (e.g., serotonin receptors). Competitive binding assays (e.g., radioligand displacement using [³H]paroxetine) quantify affinity for serotonin transporters (SERT). Enzyme inhibition studies (e.g., MAO-A/B assays) require spectrophotometric monitoring of substrate conversion (kynuramine → 4-hydroxyquinoline) .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?
- Category : Reaction Mechanisms
- Answer : The methoxy group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the oxygen. Steric hindrance from the phenyl group at position 3 limits ortho substitution. Computational studies (DFT) can model charge distribution and transition states to predict reaction pathways .
Q. How can structural modifications (e.g., fluorination, methyl substitution) alter the pharmacological profile of this compound?
- Category : Structure-Activity Relationships (SAR)
- Answer :
- Fluorination : Adding fluorine at position 4 increases metabolic stability by resisting CYP450 oxidation. Compare pharmacokinetics (e.g., t₁/₂) via LC-MS analysis of plasma samples from rodent models .
- Methyl Substitution : A methyl group at position 2 enhances steric bulk, potentially reducing off-target binding. Use molecular docking (AutoDock Vina) to simulate interactions with dopamine D₂ receptors vs. SERT .
- Data Table :
| Modification | Effect on LogP | MAO-B IC₅₀ (µM) | SERT Kᵢ (nM) |
|---|---|---|---|
| None (Parent) | 2.1 | 120 | 85 |
| 4-Fluoro | 2.3 | 95 | 72 |
| 2-Methyl | 2.5 | 150 | 110 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
